molecular formula C17H21BrN2O5S2 B7496673 3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide

3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No.: B7496673
M. Wt: 477.4 g/mol
InChI Key: MKOKKJVAHICGAV-UHFFFAOYSA-N
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Description

3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide is a complex organic compound with a molecular formula of C17H21BrN2O5S2 . This compound is characterized by the presence of a bromophenyl group, a sulfonylamino group, and a methoxybenzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-bromophenylsulfonyl chloride with N,N-diethyl-4-methoxybenzenesulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O5S2/c1-4-20(5-2)27(23,24)13-10-11-16(25-3)15(12-13)19-26(21,22)17-9-7-6-8-14(17)18/h6-12,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKKJVAHICGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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